

An In-depth Technical Guide to the Physicochemical Properties of Ethylene Oxalate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene oxalate (1,4-dioxane-2,3-dione) is a cyclic diester of oxalic acid and ethylene glycol. It serves as a key monomer in the synthesis of poly(ethylene oxalate), a biodegradable polymer with significant potential in various applications, including as a component in drug delivery systems and environmentally friendly plastics. This technical guide provides a comprehensive overview of the core physicochemical properties of ethylene oxalate, detailed experimental protocols for its synthesis and purification, and visual representations of key processes.

Core Physicochemical Properties

A summary of the key quantitative physicochemical properties of **ethylene oxalate** is presented in Table 1 for easy reference and comparison.

Table 1: Physicochemical Properties of **Ethylene Oxalate**



Property	Value	Source/Method
Molecular Formula	C4H4O4	PubChem[1]
Molecular Weight	116.07 g/mol	PubChem[1]
CAS Registry Number	3524-70-7	NIST[2]
Melting Point	148-151 °C (purified)	Patent Data[3]
Decomposition Temperature	>150 °C	Vulcanchem[4]
Enthalpy of Formation (ΔfH° solid)	-697.0 ± 1.2 kJ/mol	NIST, Calorimetry[2]
Heat Capacity (Cp, solid) at 298 K	141.9 J/(mol·K)	NIST, Calorimetry[2]
Entropy (S° solid)	158.4 J/(mol·K)	NIST, Calculated[2]

Spectral Data

While dedicated, high-resolution spectra for pure **ethylene oxalate** monomer are not widely published, data from related oligomers and theoretical knowledge allow for the prediction of its key spectral features.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of oligo(ethylene oxalate) in DMSO-d₆ shows a characteristic singlet for the four equivalent methylene protons of the ethylene oxalate ring at approximately δ 4.55 ppm.[5]
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Based on the structure and data for similar oxalate compounds, two distinct signals are expected. The carbonyl carbons (C=O) are predicted to have a chemical shift in the range of δ 155-175 ppm. The methylene carbons (-CH₂-) are expected in the range of δ 60-70 ppm.
- FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum of **ethylene oxalate** is expected to be dominated by a strong absorption band corresponding to the C=O stretching of the ester functional groups, typically found in the region of 1750-1780 cm⁻¹. Another significant peak would be the C-O stretching vibration, expected around 1100-1250 cm⁻¹.



Mass Spectrometry (MS): Upon electron ionization, the molecular ion peak (M+) would be observed at m/z = 116. The fragmentation pattern would likely involve the loss of CO₂ (m/z = 44) and ethylene (m/z = 28), leading to significant fragments at m/z = 72 and m/z = 88.

Solubility

Quantitative solubility data for **ethylene oxalate** in various organic solvents is not readily available in the literature. However, based on experimental protocols for its purification, its qualitative solubility can be inferred:

- Recrystallization Solvents: Ethylene oxalate can be recrystallized from a mixture of acetone
 and ether, indicating moderate solubility in acetone and lower solubility in diethyl ether at
 room temperature.[3]
- General Solubility: As a polar molecule, it is expected to be soluble in polar organic solvents like DMSO and DMF, and less soluble in nonpolar solvents such as hexanes.

Experimental Protocols

The following sections detail the methodologies for the synthesis and purification of **ethylene oxalate** monomer.

Synthesis of Ethylene Oxalate Monomer via Oligomer Depolymerization

The primary method for obtaining high-purity **ethylene oxalate** monomer is through the thermal depolymerization of a low-molecular-weight poly(**ethylene oxalate**) oligomer under reduced pressure.

- 1. Preparation of Poly(ethylene oxalate) Oligomer:
- An oligo(ethylene oxalate) precursor is synthesized through the condensation of diethyl oxalate and ethylene glycol.
- In a typical procedure, diethyl oxalate and a molar excess of ethylene glycol are reacted in the presence of a catalyst, such as sodium, at elevated temperatures.[3]
- The reaction mixture is heated to facilitate the transesterification reaction and the removal of ethanol as a byproduct, resulting in a waxy prepolymer.



2. Depolymerization of the Oligomer:

- The waxy oligomer is placed in a distillation apparatus suitable for vacuum distillation.
- The apparatus is heated to 175-216 °C under reduced pressure (e.g., 0.03 to 0.4 mm Hg).[3]
- Under these conditions, the oligomer undergoes depolymerization, and the cyclic ethylene
 oxalate monomer sublimes and is collected in a cooled receiver.

Purification of Ethylene Oxalate

Purification of the crude **ethylene oxalate** monomer is crucial for subsequent polymerization reactions and is typically achieved through sublimation and/or recrystallization.

1. Sublimation:

- The crude monomer is placed in a sublimation apparatus.
- The apparatus is heated to 190-210 °C under a vacuum (1-2 mm Hg).[3]
- The purified ethylene oxalate sublimes and deposits on a cold finger or a cooled surface as a pure white solid.

2. Recrystallization:

- The sublimed monomer can be further purified by recrystallization.
- A suitable solvent system, such as a mixture of acetone and diethyl ether, is used.[3]
- The monomer is dissolved in a minimal amount of hot acetone, and then ether is added until the solution becomes slightly turbid.
- Upon cooling, pure needle-like crystals of ethylene oxalate will form.

Mandatory Visualizations Synthesis and Purification Workflow for Ethylene Oxalate

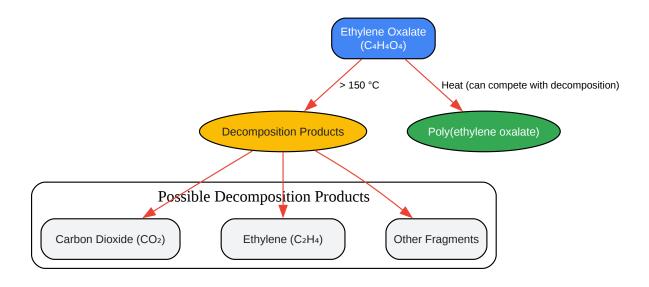




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Caption: Workflow for the synthesis and purification of **ethylene oxalate** monomer.

Thermal Decomposition Pathway of Ethylene Oxalate



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Caption: Logical relationship of **ethylene oxalate** thermal decomposition.

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